molecular formula C21H22ClN5O4S B2922787 N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride CAS No. 1351610-23-5

N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride

Cat. No.: B2922787
CAS No.: 1351610-23-5
M. Wt: 475.95
InChI Key: LTTCSMDWVVQDQZ-UHFFFAOYSA-N
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Description

This compound features a benzo[c][1,2,5]thiadiazole moiety linked via a piperazine-ethyl bridge to a benzo[d][1,3]dioxole-5-carboxamide group, formulated as a hydrochloride salt to enhance solubility. The benzodioxole moiety may contribute to metabolic stability due to its fused oxygenated ring system .

Properties

IUPAC Name

N-[2-[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S.ClH/c27-20(14-2-4-18-19(12-14)30-13-29-18)22-5-6-25-7-9-26(10-8-25)21(28)15-1-3-16-17(11-15)24-31-23-16;/h1-4,11-12H,5-10,13H2,(H,22,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTCSMDWVVQDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=NSN=C5C=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride is a complex compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of multiple functional groups that contribute to its biological activity. The structural formula can be represented as follows:

Chemical Formula : C20_{20}H22_{22}ClN3_{3}O4_{4}S

Molecular Weight : 433.92 g/mol

The primary mechanism of action for this compound involves the modulation of various biochemical pathways through interaction with specific receptors or enzymes. Notably, it has been identified as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels, which play a crucial role in regulating neuronal excitability and neurotransmitter release.

Anticancer Activity

Research indicates that nitrogen-based heterocycles, similar to the structure of this compound, exhibit promising anticancer properties. A study demonstrated that amide derivatives with similar scaffolds showed significant cytotoxic effects against various cancer cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Anticonvulsant Activity

The compound has also shown potential anticonvulsant activity in preclinical studies. It was tested using the pentylenetetrazol (PTZ) model, where it provided significant protection against induced seizures at specific dosages . The structural features contribute to its efficacy in delaying convulsions and reducing seizure frequency.

Case Studies

Study Findings Dosage/Method
Anticancer Study Significant cytotoxicity against breast cancer cell linesTested at varying concentrations (e.g., 10 µM - 100 µM)
Anticonvulsant Study Provided 80% protection in PTZ modelAdministered at 0.4 mg/kg
Antimicrobial Study Effective against gram-positive bacteriaTested at concentrations of 50 µg/mL

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics. Initial studies indicate that it exhibits nanomolar potency as a GIRK channel activator. Further investigations into its metabolic stability and elimination pathways are warranted.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Features of Comparable Compounds

Compound Name / ID Core Heterocycle Key Functional Groups Biological Activity (IC₅₀ or EC₅₀) Reference
Target Compound Benzo[c][1,2,5]thiadiazole Piperazine, Benzodioxole carboxamide Not reported
ND-11543 () Imidazo[2,1-b]thiazole Piperazine, Trifluoromethyl pyridine Anti-tuberculosis activity
Compound 7b () Thiazole Phenyl, Hydrazono groups HepG-2: 1.61 ± 1.92 μg/mL
Dasatinib () Thiazole Piperazine, Chlorophenyl BCR-ABL kinase inhibitor
Compound 74 () Thiazole Benzodioxole, Cyclopropane Not reported

Key Observations:

Heterocyclic Core Variations :

  • The target’s benzo[c][1,2,5]thiadiazole differs from thiazole/imidazothiazole cores in analogs (). This substitution may alter electronic properties, affecting target binding .
  • Thiadiazoles () and benzodioxoles () are associated with metabolic stability and π-π stacking interactions .

Piperazine Role :

  • Piperazine is a common solubilizing group in ND-11543, Dasatinib, and the target compound, enhancing bioavailability .

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